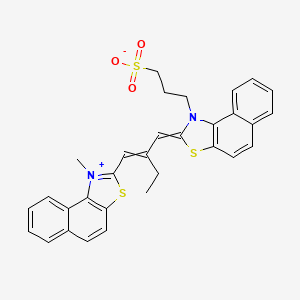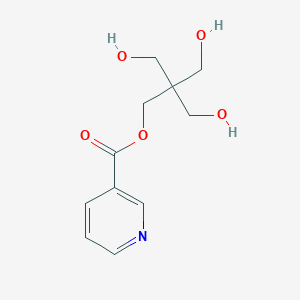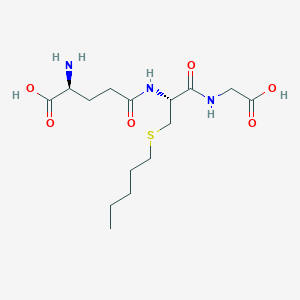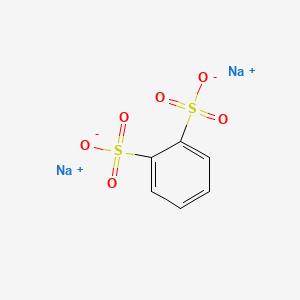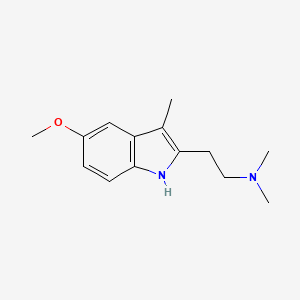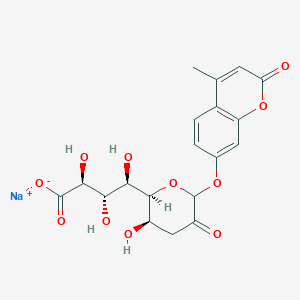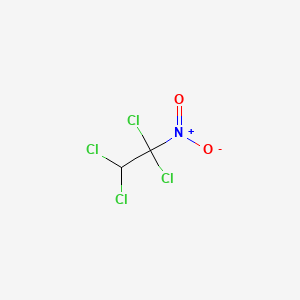
1,1,2,2-Tetrachloro-1-nitroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrachloro-1-nitroethane is an organic compound with the molecular formula C2H2Cl4NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
准备方法
The synthesis of 1,1,2,2-Tetrachloro-1-nitroethane typically involves the nitration of 1,1,2,2-tetrachloroethane. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as catalysts. The process requires careful temperature control to prevent decomposition and ensure high yield.
Industrial production methods often involve large-scale nitration reactors where 1,1,2,2-tetrachloroethane is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then cooled, and the product is separated and purified through distillation and other separation techniques.
化学反应分析
1,1,2,2-Tetrachloro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated nitro compounds, while reduction can produce amines.
科学研究应用
1,1,2,2-Tetrachloro-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated and nitro compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
作用机制
The mechanism of action of 1,1,2,2-Tetrachloro-1-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
相似化合物的比较
1,1,2,2-Tetrachloro-1-nitroethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the nitro group. It is used as an industrial solvent and has different chemical properties and applications.
1,1,1,2-Tetrachloroethane: Another related compound with a different chlorine substitution pattern, leading to variations in reactivity and use.
Trichloroethylene: A chlorinated solvent with widespread industrial use, but with different chemical and physical properties compared to this compound.
属性
CAS 编号 |
39185-89-2 |
|---|---|
分子式 |
C2HCl4NO2 |
分子量 |
212.8 g/mol |
IUPAC 名称 |
1,1,2,2-tetrachloro-1-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |
InChI 键 |
XZNCNRSGJGQULQ-UHFFFAOYSA-N |
规范 SMILES |
C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


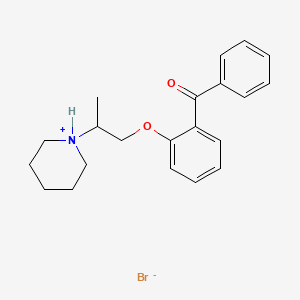
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

